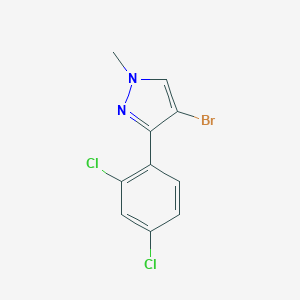

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole

Vue d'ensemble

Description

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, dichlorophenyl, and methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine or chlorines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic medium.

Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., tetrahydrofuran).

Major Products

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dehalogenated pyrazoles.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 4-bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures displayed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Compounds within the pyrazole class have been investigated for their anti-inflammatory effects. For instance, derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced pain and swelling, making these compounds potential candidates for developing new anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of active research. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . For example, certain pyrazoles have been shown to inhibit the activity of kinases that are often upregulated in cancerous tissues.

Herbicidal Activity

This compound has been explored as a potential herbicide. Its structure allows it to interact with specific biochemical pathways in plants, leading to effective weed control. Research indicates that such compounds can disrupt photosynthesis or inhibit growth by targeting plant hormone pathways .

Insecticidal Properties

The compound has also been studied for its insecticidal properties. Pyrazole derivatives have shown effectiveness against various pests by interfering with their nervous systems or metabolic processes. The selectivity of these compounds allows for targeted pest control while minimizing harm to beneficial insects .

Synthesis of Advanced Materials

In material science, pyrazoles are utilized as building blocks for synthesizing advanced materials such as polymers and coordination complexes. Their ability to form stable complexes with metals makes them useful in catalysis and as ligands in coordination chemistry .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | PMC7103726 | Demonstrated efficacy against multiple bacterial strains; potential for drug development. |

| Anti-inflammatory Effects | MDPI Article | Inhibition of COX enzymes leading to reduced inflammation; possible therapeutic applications in pain management. |

| Anticancer Properties | Recent Advances | Induction of apoptosis in various cancer cell lines; modulation of critical signaling pathways involved in cancer progression. |

| Herbicidal Activity | Echemi | Effective against common weeds; potential for use in sustainable agriculture practices. |

| Insecticidal Properties | PMC7103726 | Targeted action against specific pests; reduced impact on non-target species compared to traditional insecticides. |

Mécanisme D'action

The mechanism of action of 4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-3-(2,4-dichlorophenyl)-1H-pyrazole

- 4-Bromo-3-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole

- 4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-imidazole

Uniqueness

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole (CAS No: 133112-51-3) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structural configuration that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H7BrCl2N2

- Molecular Weight : 305.98598 g/mol

- Structure : The compound consists of a pyrazole core substituted with a bromine atom and a dichlorophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups like bromine and chlorine enhances this activity due to increased electron density on the nitrogen atoms of the pyrazole ring, facilitating interaction with microbial targets .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives were tested and found to have up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs .

Anticancer Properties

The anticancer activity of this compound has also been explored. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that certain pyrazoles can significantly reduce cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to the SAR of this compound:

| Substituent | Effect on Activity |

|---|---|

| Bromine at position 4 | Enhances antimicrobial potency |

| Dichlorophenyl group | Increases anti-inflammatory effects |

| Methyl group at position 1 | Contributes to overall stability |

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole compounds were synthesized and tested against E. coli and S. aureus. The results indicated that modifications in the phenyl ring significantly affected the antimicrobial efficacy .

- Anti-inflammatory Research : In an experimental model using carrageenan-induced edema in mice, compounds similar to this compound demonstrated significant reduction in inflammation comparable to indomethacin .

- Cancer Cell Line Testing : Pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Propriétés

IUPAC Name |

4-bromo-3-(2,4-dichlorophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrCl2N2/c1-15-5-8(11)10(14-15)7-3-2-6(12)4-9(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSGDEHAUPXEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568471 | |

| Record name | 4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133112-51-3 | |

| Record name | 4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.